BenchChemオンラインストアへようこそ!

GP(33-41)

MHC restriction crystal structure T cell epitope

GP(33-41) is the canonical wild-type LCMV gp33 epitope (KAVYNFATM), essential for reproducible immunological data. Unlike altered peptide ligands, this sequence enables direct cross-study comparison for H-2Db/Kb tetramer analysis and therapeutic vaccination models. Procure this standard 9-mer to ensure validated T cell priming and structural integrity.

Molecular Formula C₄₆H₆₉N₁₁O₁₃S
Molecular Weight 1016.18
Cat. No. B1575580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP(33-41)
Molecular FormulaC₄₆H₆₉N₁₁O₁₃S
Molecular Weight1016.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GP(33-41) Peptide for Research Procurement: LCMV Immunodominant CD8+ T Cell Epitope (H-2Db/Kb Restricted)


GP(33-41), also designated LCMV gp33-41, is a nine-amino acid synthetic peptide (sequence: KAVYNFATM; CAS 151705-84-9; molecular weight 1044.2 Da) derived from residues 33–41 of the lymphocytic choriomeningitis virus (LCMV) glycoprotein [1]. This peptide represents one of the most extensively characterized immunodominant CD8+ cytotoxic T lymphocyte (CTL) epitopes in viral immunology, serving as a canonical tool for investigating T cell priming, exhaustion, and memory formation [2]. Uniquely among LCMV-derived epitopes, GP(33-41) is presented by both H-2Db and H-2Kb murine MHC class I molecules, a dual-restriction feature that has enabled structural dissection of divergent peptide presentation modes and viral escape mechanisms [3].

Why Generic Substitution of GP(33-41) with Other LCMV Epitopes or Altered Peptide Ligands Fails


Procurement of a generic LCMV peptide or an altered peptide ligand (APL) in lieu of native GP(33-41) introduces substantial experimental variability that can invalidate comparative immunological analyses. Single-amino-acid substitutions within the GP(33-41) sequence—such as the V35A escape mutation—reduce H-2Db binding to near-undetectable levels while preserving H-2Kb binding, thereby ablating the Db-restricted CTL response that is a defining feature of the wild-type epitope [1]. Furthermore, the functional hierarchy among GP33 variants (wild-type gp33 > Y4A > Y4S = Y4F) demonstrates that even conservative substitutions produce quantifiably distinct T cell activation profiles [2]. Critically, the widely used altered peptide ligand with C-terminal cysteine substitution (KAVYNFATC) differs from the standard 9-mer GP(33-41) sequence (KAVYNFATM), which is the variant employed in the majority of published tetramer staining, functional avidity, and therapeutic vaccination studies [3]. Procurement of the incorrect sequence variant therefore precludes direct cross-study data integration.

GP(33-41) Quantitative Differentiation Evidence: Comparator-Based Procurement Justification


Dual H-2Db and H-2Kb Restriction: Unique Presentation Mode Versus Single-Restricted LCMV Epitopes

GP(33-41) is the only immunodominant LCMV epitope presented by both H-2Db and H-2Kb MHC class I molecules, a property not shared by GP276-286 (Db-restricted only) or NP396-404 (Db-restricted only) [1]. Comparative crystal structure analysis (PDB: 1N5A for Db/gp33; H-2Kb/gp33 complex) revealed that GP(33-41) is presented in two diametrically opposed conformations by H-2Db versus H-2Kb, with residues functioning as MHC anchors in one complex serving as TCR contact residues in the other [2]. This dual-restriction feature enables the virus to escape immune recognition in the context of both MHC molecules through single peptide mutations—a phenomenon not observed with singly restricted epitopes [1].

MHC restriction crystal structure T cell epitope LCMV antigen presentation

Escape Variant Susceptibility: V35A Mutation Ablates H-2Db Binding While Sparing H-2Kb

The V35A (valine to alanine at position 35 of LCMV glycoprotein) escape mutation within GP(33-41) provides a well-characterized differential tool for discriminating Db-restricted from Kb-restricted CTL responses. Quantitative analysis demonstrated that the V35A substitution severely impairs peptide binding to H-2Db molecules while H-2Kb binding remains largely intact [1]. Consequently, Db-restricted GP33-43-specific CTL induced by wild-type LCMV fail to kill target cells infected with the V35A variant, whereas the Kb-restricted response is much less affected [1]. This differential susceptibility is not observed with escape variants of singly restricted epitopes such as GP276 or NP396.

viral escape CTL recognition MHC binding peptide variant LCMV

Reduced Peptide Bond Analog ψ(6-7): Enhanced Proteolytic Resistance and Sustained pMHC Half-Life Versus Native GP33

When proteolytic stability is a critical experimental requirement, procurement of the reduced peptide bond analog ψ(6-7) (containing a Ψ[CH2-NH] modification between residues 6 and 7 of GP33) may be justified over native GP(33-41). In comparative studies, the ψ(6-7) pseudopeptide exhibited dramatically increased proteolytic resistance relative to native GP33, and MHC-peptide complexes formed in vivo with ψ(6-7) displayed a sustained half-life compared with complexes formed with the natural peptide [1]. Furthermore, three injections of ψ(6-7) in saline induced significant antiviral protection in mice, whereas equivalent immunizations with native GP33 did not confer protection [1].

pseudopeptide proteolytic stability pMHC half-life vaccine peptide engineering

Lentiviral Vector DC Vaccine with GP33 Epitope: 100-Fold Greater Viral Load Reduction Versus Peptide-Pulsed DCs

When GP(33-41) is employed as the target epitope in dendritic cell (DC) vaccination strategies, the delivery platform substantially affects therapeutic efficacy. A lentiviral vector-based DC vaccine expressing the GP33 epitope and CD40L generated a 100-fold greater decrease in viral load than that achieved with standard GP33 peptide epitope-pulsed dendritic cells in mice chronically infected with LCMV CL-13 [1]. Moreover, this lentiviral DC vaccination approach synergized with checkpoint blockade to reduce viral load to an undetectable level [1].

dendritic cell vaccine lentiviral vector viral load chronic infection LCMV

GP(33-41) Best-Fit Research and Industrial Application Scenarios


Tetramer-Based Enumeration of LCMV-Specific CD8+ T Cells During Acute and Chronic Infection

GP(33-41) loaded into H-2Db tetramers enables direct flow cytometric quantification of virus-specific CD8+ T cells ex vivo. In C57BL/6 mice acutely infected with LCMV, up to 40% of CD8+ T cells in the spleen are GP33 tetramer-positive during the initial phase of infection [1]. This robust tetramer staining signal, combined with the epitope's well-characterized T cell receptor specificity (P14 transgenic TCR), makes GP(33-41) the gold-standard reagent for tracking CD8+ T cell expansion, contraction, and exhaustion kinetics [1]. Procurement of GP(33-41) peptide is essential for laboratories utilizing the LCMV model to study T cell exhaustion mechanisms relevant to chronic viral infections and cancer immunotherapy.

Therapeutic Vaccination with GP33-Expressing Viral Vectors in Chronic Infection Models

Therapeutic vaccination using recombinant viruses expressing the GP(33-41) CD8+ T cell epitope has demonstrated efficacy in accelerating viral control during chronic LCMV infection. A recombinant vaccinia virus expressing GP33 (VV/GP33) administered at 4 weeks post-infection with LCMV CL-13 produced measurable increases in DbGP33-41 tetramer-positive CD8+ T cell numbers and corresponding viral titer reductions [1]. The efficacy of this approach is conditional: mice with lower viral loads at the time of vaccination respond significantly better than those with high viral loads . GP(33-41) therefore serves as a validated model antigen for evaluating therapeutic vaccination strategies, including combination regimens with checkpoint blockade.

Structural Biology of MHC Class I Peptide Presentation and TCR Recognition

GP(33-41) is one of the most structurally well-characterized viral peptide epitopes available, with multiple high-resolution crystal structures deposited in the Protein Data Bank. These include the H-2Db/gp33 complex (PDB: 1N5A, 2.85 Å resolution) [1], the H-2Kb/gp33 complex, and numerous structures of escape variant APL/MHC complexes . The availability of comparative structural data for both H-2Db-bound and H-2Kb-bound conformations—revealing diametrically opposed peptide presentation modes—provides a unique resource for investigating the structural determinants of TCR recognition, peptide-MHC stability, and viral immune evasion. Procurement of GP(33-41) peptide is required for reproducing and extending these foundational structural studies.

Dendritic Cell Vaccine Engineering and Comparative Delivery Platform Evaluation

GP(33-41) is a preferred model epitope for head-to-head evaluation of DC vaccine delivery platforms. Comparative studies have demonstrated that lentiviral vector-transduced DCs expressing GP33 confer 100-fold greater viral load reduction than standard peptide-pulsed DCs in the LCMV CL-13 chronic infection model [1]. Additionally, DCs pulsed with gp33-41 peptide provide a baseline comparator for evaluating genetically modified DC vaccines expressing the same epitope . GP(33-41) procurement is therefore essential for laboratories conducting comparative analyses of antigen delivery vectors, DC maturation protocols, or combinatorial checkpoint blockade strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GP(33-41)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.